Terpinyl formate
Overview
Description
Terpinyl formate, also known as p-menth-1-en-8-yl formate, is a naturally occurring ester derived from terpineol and formic acid. It is characterized by its pleasant, floral aroma, making it a valuable component in the fragrance and flavor industries. The compound has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpinyl formate can be synthesized through the esterification of terpineol with formic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous esterification process. This involves the use of a packed bed reactor where terpineol and formic acid are continuously fed into the reactor, and the product is continuously removed. This method allows for high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including terpinyl acetate and terpinyl alcohol.
Reduction: Reduction of this compound can yield terpineol, the parent alcohol.
Substitution: The ester group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Terpinyl acetate, terpinyl alcohol.
Reduction: Terpineol.
Substitution: Various esters and alcohols depending on the nucleophile used.
Scientific Research Applications
Terpinyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of terpinyl formate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Therapeutic Effects: The compound may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Terpinyl formate can be compared with other similar compounds, such as:
Terpineol: The parent alcohol of this compound, known for its pleasant aroma and wide range of applications in fragrances and flavors.
Terpinyl Acetate: Another ester of terpineol, with similar applications but different chemical properties.
Limonene: A related monoterpene with a citrus aroma, used in similar applications but with distinct chemical and biological properties.
Uniqueness: this compound stands out due to its unique combination of a pleasant floral aroma and potential biological activities, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLQIQMGUZFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862849 | |
Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a floral citrusy, tart, herbaceous odour | |
Record name | Terpinyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
213.00 to 225.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Terpineol formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water, 1 ml in 6 ml 60% alcohol (in ethanol) | |
Record name | alpha-Terpineol formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Terpinyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.987-0.993 (15.5°) | |
Record name | Terpinyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2153-26-6 | |
Record name | α-Terpinyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2153-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terpinyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002153266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-menth-1-en-8-yl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERPINYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTJ0954O31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | alpha-Terpineol formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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